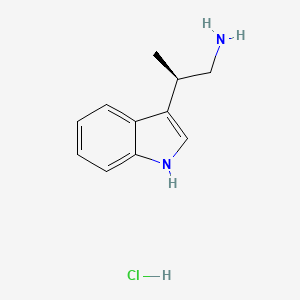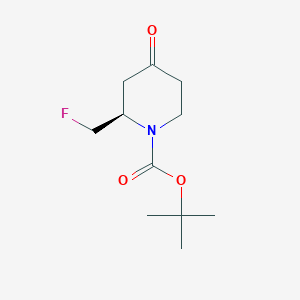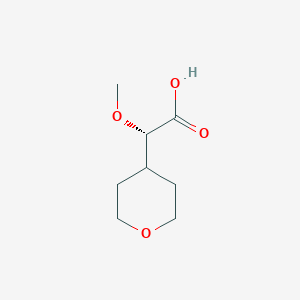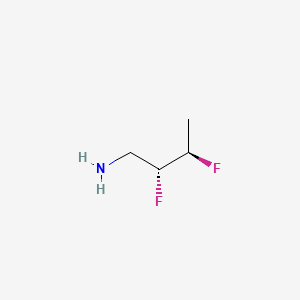![molecular formula C14H25N3O2 B8215978 tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B8215978.png)
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is a compound that features a unique bicyclo[1.1.1]pentane core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can impart unique chemical properties to the molecules that contain it.
Preparation Methods
The synthesis of tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . The piperazine moiety is introduced through nucleophilic substitution reactions, and the final step involves the protection of the amine group with a tert-butyl carbamate protecting group .
Chemical Reactions Analysis
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The carbamate protecting group can be removed under acidic or basic conditions to yield the free amine.
Scientific Research Applications
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of drug candidates.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine moiety, which is known to interact with various biological targets . The bicyclo[1.1.1]pentane core may also contribute to the compound’s binding affinity and specificity by providing a rigid and well-defined three-dimensional structure .
Comparison with Similar Compounds
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can be compared to other compounds with similar structures:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound lacks the piperazine moiety but shares the bicyclo[1.1.1]pentane core.
tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate:
The unique combination of the bicyclo[1.1.1]pentane core and the piperazine moiety in this compound makes it a distinctive compound with potential for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-piperazin-1-yl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-12(2,3)19-11(18)16-13-8-14(9-13,10-13)17-6-4-15-5-7-17/h15H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBCFGIDFZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B8215896.png)
![tert-butyl N-[(3S)-3-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8215898.png)
![[(1S)-3,3-difluorocyclopentyl]methanamine;oxalic acid](/img/structure/B8215901.png)
![tert-butyl (10S)-10-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8215905.png)


![tert-butyl (5R)-6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B8215922.png)
![2-[(2S)-Oxiran-2-yl]acetic acid](/img/structure/B8215928.png)
![ethyl 2-[(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B8215940.png)

![3,6-Dichloro-4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyridazine](/img/structure/B8215963.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide hydrochloride](/img/structure/B8215992.png)
![1-Prop-2-enylbicyclo[1.1.1]pentane](/img/structure/B8216005.png)
